N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-(4-ISOPROPYLPHENYL)-N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development . The structure of this compound includes an imidazo[1,2-a]pyrazine core with a 4-isopropylphenyl group and an N-methylamine substituent, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ISOPROPYLPHENYL)-N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyrazine derivative.
Introduction of the 4-isopropylphenyl group: This step often involves a cross-coupling reaction, such as Suzuki or Heck coupling, using a 4-isopropylphenyl halide and a suitable catalyst.
N-Methylation: The final step involves the methylation of the nitrogen atom on the imidazo[1,2-a]pyrazine core, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyrazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic ring and the imidazo[1,2-a]pyrazine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or catalytic).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it is used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 3-(4-ISOPROPYLPHENYL)-N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Uniqueness: 3-(4-ISOPROPYLPHENYL)-N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-isopropylphenyl group and the N-methylamine substituent can influence its binding affinity to biological targets and its overall pharmacokinetic profile .
Properties
CAS No. |
787591-18-8 |
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Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-methyl-3-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C16H18N4/c1-11(2)12-4-6-13(7-5-12)14-10-19-16-15(17-3)18-8-9-20(14)16/h4-11H,1-3H3,(H,17,18) |
InChI Key |
CECPLRHNMCHBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN=C3N2C=CN=C3NC |
Origin of Product |
United States |
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